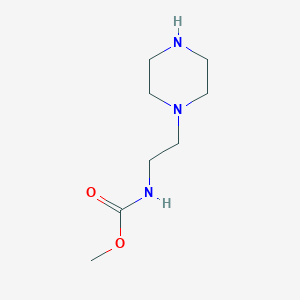

Methyl 2-(piperazin-1-yl)ethylcarbamate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl N-(2-piperazin-1-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-13-8(12)10-4-7-11-5-2-9-3-6-11/h9H,2-7H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNFUWAUGOXARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517053 | |

| Record name | Methyl [2-(piperazin-1-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85608-08-8 | |

| Record name | Methyl [2-(piperazin-1-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of Methyl 2-(piperazin-1-yl)ethylcarbamate

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. umi.ac.idumi.ac.id This process involves strategically breaking bonds (disconnections) to identify potential synthetic routes. umi.ac.idumi.ac.id

Identification of Key Disconnection Strategies

For this compound, two primary disconnection points offer logical pathways for its synthesis.

Disconnection A (C-N Carbamate (B1207046) Bond): The most evident disconnection is at the carbamate's nitrogen-carbonyl bond. This bond is reliably formed through several well-established reactions, making it a strategic choice for disconnection. This simplifies the molecule into a piperazine-containing amine and a methyl carbamoyl (B1232498) source.

Disconnection B (Piperazine C-N Bond): An alternative strategy involves breaking the bond between the piperazine (B1678402) ring nitrogen and the ethyl side chain. This approach separates the molecule into the piperazine heterocycle and an ethyl carbamate side chain, which can be synthesized separately.

Proposed Synthons and Readily Available Precursors

Each disconnection strategy suggests a pair of synthons (idealized fragments) and their corresponding real-world chemical reagents (precursors). ox.ac.uk

Following Disconnection A , the target molecule is broken down into:

An aminoethylpiperazine cation synthon and a methyl carbamoyl anion synthon .

The practical, commercially available precursor for the first synthon is 1-(2-aminoethyl)piperazine (B7761512) .

The precursor for the second synthon is typically methyl chloroformate or a related activated carbonyl compound.

Following Disconnection B , the molecule is simplified into:

A piperazine anion synthon and a 2-(methylcarbamate)ethyl cation synthon .

The real-world precursor for the piperazine synthon is piperazine itself, a widely available and inexpensive starting material.

The ethyl carbamate fragment can be prepared from starting materials like methyl (2-bromoethyl)carbamate or methyl (2-hydroxyethyl)carbamate which would require activation (e.g., conversion to a tosylate) before reaction.

Table 1: Proposed Precursors for the Synthesis of this compound

| Disconnection Strategy | Key Fragment | Precursor Compound |

|---|---|---|

| A (Carbamate C-N) | Piperazine-ethylamine | 1-(2-Aminoethyl)piperazine |

| Methyl Carbamoyl Source | Methyl Chloroformate | |

| B (Piperazine C-N) | Piperazine Ring | Piperazine |

Stereochemical Considerations in Retrosynthetic Planning

The structure of this compound itself is achiral, meaning it does not have any stereocenters and will not rotate plane-polarized light. Therefore, its synthesis from achiral precursors does not require special stereochemical control.

However, stereochemistry would become a critical consideration if developing more complex derivatives of this compound. For instance, if a substituent were introduced on the piperazine ring or the ethyl chain, a chiral center could be created. In such cases, the retrosynthetic plan would need to account for this by:

Starting with enantiomerically pure precursors.

Employing an asymmetric synthesis strategy to control the formation of the new stereocenter.

Forward Synthesis Pathways

Forward synthesis involves the practical execution of the steps identified during retrosynthetic analysis to build the target molecule from its precursors.

General Synthetic Routes to Carbamates and Piperazine Derivatives

Carbamate Formation: The synthesis of carbamates is a well-documented transformation in organic chemistry. acs.orgnih.gov Common methods include:

Reaction of an amine with a chloroformate: This is one of the most direct methods. For the target molecule, 1-(2-aminoethyl)piperazine would be reacted with methyl chloroformate in the presence of a base to neutralize the HCl byproduct. wikipedia.org

Reaction of an amine with an isocyanate: While effective, this would require the synthesis of the corresponding isocyanate, which is often less direct than using a chloroformate. acs.org

Three-component coupling: Modern methods allow for the synthesis of carbamates from an amine, carbon dioxide, and an alkyl halide, which is considered a greener approach. organic-chemistry.org

Piperazine Derivative Synthesis: The formation of N-alkylated piperazines is a key step in the synthesis of many pharmaceuticals. nih.govmdpi.com The most common strategies include:

Nucleophilic Substitution: This involves the reaction of piperazine with an alkyl halide (e.g., a 2-haloethyl carbamate). mdpi.com To favor mono-alkylation over di-alkylation, one of the piperazine nitrogens can be temporarily protected with a group like a Boc (tert-butyloxycarbonyl) group, or a large excess of piperazine can be used. nih.gov

Reductive Amination: This involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond. mdpi.com

Convergent and Linear Synthesis Strategies for Complex Derivatives

When synthesizing more complex analogues of this compound, the choice between a linear and a convergent synthesis becomes important.

The synthesis of various complex piperazine-containing drugs often employs convergent strategies to improve efficiency and yield. mdpi.comnih.gov

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of piperazine-containing compounds like "this compound" is highly dependent on the careful optimization of reaction conditions and the judicious selection of reagents. These factors directly influence reaction yield, purity, and reaction time.

Key Optimization Parameters:

Temperature: The reaction temperature is a critical parameter that can significantly affect the rate of reaction and the formation of byproducts. For instance, in the lithiation of N-Boc piperazines, performing the reaction at -78 °C has been shown to yield more reproducible results compared to higher temperatures like -30 °C. whiterose.ac.ukwhiterose.ac.uk While higher temperatures might accelerate the reaction, they can also compromise the stability of intermediates. whiterose.ac.uk In other reactions, such as copper-catalyzed S-arylation, a temperature of 80°C was found to be optimal. researchgate.net

Reagent Stoichiometry: The molar ratio of reactants is another key factor to optimize. In a study on copper-catalyzed S-arylation, a 2:1 ratio of the aryl boronic acid to the dithiocarbamate (B8719985) substrate was determined to be optimal. researchgate.net For the lithiation of N-Boc-N'-benzyl piperazine, 1.3 equivalents of s-BuLi were used for efficient reaction. whiterose.ac.uk

Catalyst Loading: In catalyzed reactions, the amount of catalyst used needs to be optimized to balance reaction efficiency and cost. For a copper-catalyzed S-arylation, 10 mol% of both the copper(I) bromide catalyst and the 1,10-phenanthroline (B135089) ligand was found to be the optimal loading. researchgate.net

Interactive Data Table: Optimization of Reaction Conditions

Protecting Group Chemistry in Synthesis.whiterose.ac.ukorganic-chemistry.org

Protecting groups are essential tools in the synthesis of complex molecules like "this compound" to temporarily mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.orglibretexts.org The strategic use of protecting groups allows for selective transformations at other parts of the molecule. organic-chemistry.org

The piperazine ring in the target compound contains two nitrogen atoms, one of which is typically more reactive and may require protection during synthesis. Common protecting groups for amines, particularly the piperazine nitrogen, are carbamates. organic-chemistry.orgmasterorganicchemistry.com

Boc (tert-butoxycarbonyl) Group: The Boc group is a widely used protecting group for amines. masterorganicchemistry.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comyoutube.com The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com This orthogonality allows for selective deprotection in the presence of other protecting groups like Cbz or Fmoc. organic-chemistry.orgmasterorganicchemistry.com

Cbz (carboxybenzyl) Group: The Cbz group is another common amine protecting group, introduced using benzyl (B1604629) chloroformate (CbzCl). masterorganicchemistry.com It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is introduced using Fmoc-Cl and is notably labile under basic conditions, typically using piperidine (B6355638). masterorganicchemistry.comnih.gov This provides another layer of orthogonality in protecting group strategies. masterorganicchemistry.com

Pf (9-phenylfluoren-9-yl) Group: The Pf group has been shown to be particularly effective in preventing racemization at the α-center of amino acid derivatives during synthesis. nih.gov

The carbamate functional group in "this compound" itself can be considered a protecting group for the amino group of the ethylamine (B1201723) side chain. The formation of the methyl carbamate serves to decrease the nucleophilicity of the nitrogen atom. organic-chemistry.org

While the methyl carbamate in the target compound is generally stable, in more complex syntheses involving harsh conditions, the protection of the carbamate nitrogen itself might be considered, although this is less common. More frequently, the focus is on the stability of the carbamate group during various synthetic transformations. The stability of different carbamate protecting groups varies, for instance, methyl carbamates can be cleaved using strong nucleophiles like methyllithium, while others are removed under acidic or basic conditions, or via hydrogenation. youtube.com

Catalytic Approaches in Synthesis.organic-chemistry.orgorganic-chemistry.orgnih.gov

Catalytic methods offer efficient and selective routes for key bond formations in the synthesis of "this compound" and related piperazine derivatives.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for constructing C-N bonds.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming aryl-nitrogen bonds and can be applied to the synthesis of arylpiperazines. organic-chemistry.orgacs.org These reactions typically employ a palladium catalyst and a suitable ligand to couple an aryl halide or triflate with a piperazine.

Copper-Catalyzed Ullmann Condensation: This classic reaction provides another route to arylpiperazines through the coupling of an aryl halide with a piperazine, mediated by a copper catalyst. acs.orgmdpi.com Recent developments have focused on using supported Cu(I) catalysts to facilitate easier separation and greener reaction conditions. mdpi.com

Ruthenium-Catalyzed Coupling: Ruthenium-based catalysts have been developed for the coupling of diols and diamines to form piperazines. organic-chemistry.org

Iridium-Based Photoredox Catalysis: Visible-light-promoted photoredox catalysis using iridium complexes has emerged as a mild and efficient method for C-N bond formation and C-H functionalization of piperazines. organic-chemistry.orgnih.govmdpi.com For instance, Ir(ppy)₃ can catalyze the α-arylation of N-Boc piperazines. nih.govencyclopedia.pub

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst recovery and reuse.

Catalytic Hydrogenation: This is a key step in reductive amination processes to form C-N bonds. For example, a continuous-flow process for the synthesis of a cariprazine (B1246890) intermediate utilizes catalytic hydrogenation over 5% Pt/C. nih.govresearchgate.net Another method for piperazine synthesis involves the reductive cyclization of dioximes using a 5%-Pd/C catalyst under hydrogen pressure. nih.gov

Raney Nickel: Raney nickel (Ra-Ni) is another effective heterogeneous catalyst for the reductive cyclization of dioximes to form piperazines, and it can be used to avoid the debenzylation that may occur with Pd/C catalysts. nih.gov

Supported Catalysts: The use of catalysts supported on solid materials, such as a Cu(I) catalyst on a polyacrylate resin for C-N coupling, represents a green chemistry approach by simplifying catalyst separation and reducing waste. mdpi.com

Interactive Data Table: Catalytic Approaches

Biocatalysis and Enzymatic Transformations

While specific literature detailing the biocatalytic or enzymatic synthesis of this compound is not extensively documented, the principles of enzyme-catalyzed reactions offer a plausible and sustainable alternative to traditional chemical methods. The application of enzymes, particularly from the hydrolase class such as lipases and esterases, in the formation of carbamate linkages is an area of growing research interest. researchgate.netnih.gov These biocatalytic approaches are attractive due to their potential for high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

The synthesis of carbamates through enzymatic means often involves the aminolysis of a suitable carbonate donor with an amine. nih.gov In the context of this compound, this would conceptually involve the reaction of 1-(2-aminoethyl)piperazine with a methyl carbonate source, catalyzed by an appropriate enzyme.

Potential Enzymatic Routes:

Esterase-Catalyzed Carbamate Formation: Esterases have demonstrated promiscuous activity in catalyzing aminolysis reactions to form carbamates in aqueous media. nih.gov An esterase from Pyrobaculum calidifontis (PestE) has been successfully used for the synthesis of a variety of carbamates from aliphatic and secondary amines with carbonates like dimethyl carbonate. nih.gov This suggests a potential pathway where an enzyme like PestE could catalyze the reaction between 1-(2-aminoethyl)piperazine and dimethyl carbonate to yield the target molecule. The reaction would benefit from being in an aqueous medium, which aligns with green chemistry principles. nih.gov

Lipase-Catalyzed Synthesis: Lipases are another class of enzymes known to catalyze the formation of C-N bonds, including the synthesis of carbamates. researchgate.net They have been shown to be active in the alkoxy-carbonylation of amines. researchgate.net Although reaction conditions can be more demanding compared to other lipase-catalyzed reactions, various lipases have shown activity in such transformations. researchgate.net This opens the possibility of using a selected lipase (B570770) to synthesize this compound.

General Findings on Enzymatic Carbamate Synthesis:

The following table summarizes general findings from studies on the enzymatic synthesis of carbamates, which could be extrapolated for the synthesis of this compound.

| Enzyme Type | Substrates | Reaction Type | Key Findings | Reference |

| Esterase (from Pyrobaculum calidifontis VA1) | Aliphatic, aromatic, and secondary amines; Dimethyl, dibenzyl, or diallyl carbonate | Aminolysis | Efficient conversion to corresponding carbamates in bulk water with yields up to 99%. nih.gov | nih.gov |

| Lipases (e.g., from Penicillium chrysogenum) | Amines and vinyl carbonates | Alkoxy-carbonylation | Active in C-N bond formation, though potentially requiring more severe experimental conditions than other lipase-catalyzed reactions. researchgate.net | researchgate.net |

Interactive Data Table: Potential Biocatalytic Parameters

The table below outlines hypothetical, yet plausible, reaction parameters for the biocatalytic synthesis of this compound based on existing literature for similar transformations.

While direct enzymatic synthesis routes for this compound are yet to be specifically reported, the existing body of research on biocatalytic carbamate formation provides a strong foundation for the development of such a process. Future research could focus on screening various lipases and esterases to identify a biocatalyst with high activity and selectivity for this particular transformation, optimizing reaction conditions to maximize yield and process efficiency.

Investigation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Carbamate (B1207046) Formation

The synthesis of Methyl 2-(piperazin-1-yl)ethylcarbamate involves the formation of a carbamate functional group. This transformation is typically achieved through a nucleophilic acyl substitution reaction, a fundamental process in organic chemistry. masterorganicchemistry.com The general mechanism involves an amine nucleophile attacking an electrophilic carbonyl carbon.

The formation of the methyl carbamate moiety proceeds via a nucleophilic acyl substitution pathway. masterorganicchemistry.com In this reaction, a precursor molecule containing a primary amine, such as 1-(2-aminoethyl)piperazine (B7761512), acts as the nucleophile. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of a suitable methyl-containing electrophile, for instance, methyl chloroformate or dimethyl carbonate.

The reaction is characterized by an addition-elimination sequence. masterorganicchemistry.com The initial nucleophilic attack by the amine on the carbonyl group breaks the pi bond of the C=O group, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of a leaving group (e.g., chloride from methyl chloroformate or methoxide (B1231860) from dimethyl carbonate). This two-step process is the cornerstone of many acylation reactions. masterorganicchemistry.com While direct reactions are possible, catalysis, often involving transition metal complexes or bases, can be employed to enhance reaction rates and selectivity under milder conditions. nih.gov

The key intermediate in the nucleophilic acyl substitution reaction leading to carbamate formation is a tetrahedral species. libretexts.org This intermediate forms after the nucleophilic nitrogen atom attacks the carbonyl carbon. masterorganicchemistry.com It is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon.

Reactivity of the Piperazine (B1678402) Ring

The piperazine ring within this compound contains two nitrogen atoms with distinct chemical environments. One nitrogen is tertiary, being substituted with the ethylcarbamate side chain. The other is a secondary amine, which retains a hydrogen atom and a lone pair of electrons, making it a key site of reactivity. researchgate.net

The secondary amine of the piperazine ring is nucleophilic and readily participates in various substitution reactions. researchgate.net It can be alkylated or acylated when treated with appropriate electrophiles. These reactions are fundamental for the synthesis of more complex piperazine derivatives. mdpi.com

N-Alkylation: The secondary nitrogen can be alkylated using alkyl halides or through reductive amination. mdpi.com However, controlling the reaction to achieve mono-alkylation can be challenging, as the product is also nucleophilic and can react further to form a quaternary ammonium (B1175870) salt or a disubstituted by-product if other reactive sites are available. researchgate.net

N-Arylation: The nitrogen can be coupled with aryl halides or other aromatic systems through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides will form an amide linkage at the secondary nitrogen.

The table below summarizes common substitution reactions at the secondary nitrogen of the piperazine ring.

| Reaction Type | Electrophile Example | Product Functional Group | Reference |

| N-Alkylation | Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | Tertiary Amine | mdpi.com |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine | mdpi.com |

| N-Arylation | Aryl Halide (e.g., Chloropyrimidine) | N-Arylpiperazine | mdpi.com |

| N-Acylation | Acyl Chloride | Amide | mdpi.com |

The piperazine ring is a six-membered heterocycle and is generally stable. researchgate.net However, under certain conditions, such as during thermal degradation, ring-opening reactions can occur. These reactions can proceed through mechanisms like an SN2 substitution, where a nucleophile attacks one of the carbon atoms adjacent to a nitrogen atom, leading to the cleavage of a carbon-nitrogen bond. utexas.edu For instance, studies on the thermal degradation of piperazine itself suggest that one piperazine molecule can act as a nucleophile, attacking a protonated piperazine molecule to initiate a ring-opening cascade. utexas.edu

Conversely, the piperazine ring can be formed through various ring-closing (cyclization) strategies. A common method involves the reaction of a suitable aniline (B41778) with a bis-(2-haloethyl)amine, which constructs the heterocyclic core. mdpi.com

Chemical Stability and Degradation Pathways (Focus on chemical mechanisms)

The chemical stability of piperazine and its derivatives is a critical factor, particularly in industrial applications where they might be exposed to high temperatures and oxidative conditions. researchgate.netacs.org The degradation of this compound would be influenced by the stability of both the piperazine ring and the carbamate side chain.

Research on aqueous piperazine solutions has shown that thermal degradation is a significant process at temperatures above 150°C. researchgate.net The degradation generally follows first-order kinetics with respect to the piperazine concentration. utexas.eduacs.org The primary mechanism for thermal degradation is believed to be nucleophilic substitution, where an amine molecule attacks another, leading to oligomerization and the formation of products like N-(2-aminoethyl) piperazine. utexas.edu The presence of methyl substituents on the piperazine ring has been found to increase the rate of thermal degradation compared to the unsubstituted parent ring. researchgate.net

Oxidative degradation is another major pathway, often catalyzed by the presence of metal ions such as copper (Cu²⁺). utexas.eduhw.ac.uk The degradation process can lead to the formation of various products, including formate, acetate, oxalate, and amides. hw.ac.uk Studies on blends of piperazine with other amines or in different solvent systems indicate that the degradation rate can be significantly altered, sometimes accelerated through cross-reactions between degradation products. hw.ac.uk

The table below summarizes key findings on the stability of piperazine, which provides a basis for understanding the stability of its derivatives.

| Condition | Key Findings | Degradation Products | Reference |

| Thermal Degradation | First-order reaction in piperazine; activation energy of ~184 kJ/mol. Methyl substitution accelerates degradation. | N-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine | researchgate.netutexas.eduacs.org |

| Oxidative Degradation | Catalyzed by metal ions, particularly Cu²⁺. KOH enhances oxidation, while K₂CO₃ can inhibit it. | Formate, Acetate, Oxalate, Ethylenediamine, Amides | utexas.eduhw.ac.uk |

Hydrolytic Stability of the Carbamate Moiety

The carbamate group (–NHCOO–) in this compound is an ester of carbamic acid and is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. Generally, carbamates exhibit greater stability towards hydrolysis than their corresponding esters but are more labile than amides. acs.org The rate and mechanism of this hydrolysis are significantly influenced by factors such as pH, temperature, and the nature of the substituents on the nitrogen and oxygen atoms of the carbamate. acs.orgclemson.edu

Upon hydrolysis, carbamate esters break down to release the parent alcohol, the corresponding amine, and carbon dioxide. acs.org For this compound, this would theoretically yield 2-(piperazin-1-yl)ethanol, methanol (B129727), and carbamic acid, which itself is unstable and decomposes to an amine and carbon dioxide. nih.gov

The hydrolysis of carbamates can be catalyzed by both acids and bases, though the alkaline-mediated pathway is often more significant. clemson.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the protonation of the carbonyl oxygen can make the carbonyl carbon more susceptible to nucleophilic attack by water. However, for many carbamates, acid-catalyzed hydrolysis is not a dominant mechanism. clemson.edu

Neutral Hydrolysis: While less studied, hydrolysis can occur at neutral pH, which is relevant to environmental conditions. clemson.edu

Alkaline-Catalyzed Hydrolysis: This is a primary degradation pathway for many carbamates. clemson.edu The mechanism can proceed through a bimolecular acyl-oxygen cleavage (BAC2) involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. Alternatively, for carbamates with a hydrogen on the nitrogen, an elimination-cleavage (E1cB) mechanism may occur, leading to the formation of an isocyanate intermediate. rsc.org Given that the nitrogen of the carbamate in this compound is secondary (part of the ethylcarbamate chain), the BAC2 mechanism is more likely.

The hydrolytic stability of carbamates is a key consideration in various applications, including drug design, where they might be used as prodrugs to be hydrolyzed in the body. acs.orgnih.gov Preliminary studies on some carbamate-based systems have shown them to be hydrolytically stable in a wide pH range (2-12), suggesting that the specific structure plays a significant role in determining stability. zacharyhhouston.com The presence of metal ions can also trigger the hydrolysis of carbamates through coordination. rsc.org

Table 1: Factors Influencing the Hydrolytic Stability of Carbamates

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Generally increases at acidic and especially alkaline pH. | Catalysis by H+ or OH- ions. clemson.edu |

| Temperature | Increases with increasing temperature. | Provides the necessary activation energy for the reaction. |

| Substituents | Electron-withdrawing groups on the oxygen or nitrogen can increase the rate. | Stabilize the transition state or leaving group. rsc.org |

| Steric Hindrance | Bulky substituents near the carbonyl group can decrease the rate. | Hinder the approach of the nucleophile (water or hydroxide). |

| Metal Ions | Certain metal ions can catalyze hydrolysis. | Coordination to the carbamate can activate it for nucleophilic attack. rsc.org |

Thermal and Photochemical Degradation Mechanisms

Thermal Degradation:

The thermal stability of this compound will be influenced by both the piperazine ring and the methyl carbamate side chain. Studies on aqueous piperazine (PZ), a core component of the target molecule, show that it is thermally resistant but will degrade at elevated temperatures (e.g., 135 to 175 °C). researchgate.netacs.org The degradation of piperazine is thought to be initiated by the nucleophilic attack of one piperazine molecule on another, leading to ring-opening reactions. acs.org

The primary thermal degradation products of aqueous piperazine are often nitrogen-containing compounds. Research on concentrated aqueous piperazine loaded with CO2 identified several key degradation products, as detailed in the table below. acs.org These products arise from complex reaction pathways including substitution and fragmentation reactions. acs.orgutexas.edu

Table 2: Major Thermal Degradation Products of Aqueous Piperazine at 135-175 °C

| Degradation Product | Chemical Formula | Notes |

| N-Formylpiperazine | C₅H₁₀N₂O | One of the most abundant products. acs.org |

| Ammonium | NH₄⁺ | Indicates fragmentation of the piperazine ring or side chains. acs.org |

| N-(2-Aminoethyl)piperazine | C₆H₁₅N₃ | Results from ring-opening and substitution reactions. acs.org |

| 2-Imidazolidone | C₃H₆N₂O | A cyclic urea (B33335) derivative formed during degradation. acs.org |

For the carbamate portion, simple methyl carbamate is known to sublime even at room temperature and can be hydrolyzed to methanol and carbamic acid at higher temperatures. nih.gov The thermal decomposition of more complex heterocyclic esters can begin at temperatures above 250 °C. mdpi.com

Photochemical Degradation:

The photochemical degradation of a molecule is initiated by the absorption of light, which excites the molecule to a higher energy state. From this excited state, it can undergo various reactions such as bond cleavage, rearrangement, or reaction with other molecules like oxygen.

For this compound, which is an aliphatic carbamate, the absorption of UV light would likely be less efficient than for aromatic carbamates. However, if sufficient energy is absorbed, potential photochemical degradation pathways could include:

Homolytic cleavage of the C–O or N–C bonds of the carbamate group.

Hydrogen abstraction from the ethyl chain or the piperazine ring by photochemically generated radicals.

Photo-oxidation in the presence of oxygen and photosensitizers.

The specific mechanisms and products would depend on the wavelength of light, the solvent, and the presence of other reactive species.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For Methyl 2-(piperazin-1-yl)ethylcarbamate , a full suite of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's conformational flexibility.

The ¹H and ¹³C NMR spectra provide the primary data for structural determination. Based on the known chemical shifts of similar structural fragments, such as N-substituted piperazines and carbamates, a predicted spectrum for This compound can be constructed. nih.govchemicalbook.comchemicalbook.comchemicalbook.comnih.govnih.govchemicalbook.comrsc.org

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the piperazine (B1678402) ring protons, the ethyl bridge protons, the methyl group of the carbamate (B1207046), and the exchangeable amine protons. The piperazine protons typically appear as complex multiplets due to chair-to-chair interconversion. nih.gov

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2', H-6' | ~ 2.85 | t | 4H |

| H-3', H-5' | ~ 2.40 | t | 4H |

| -CH₂-N (ethyl) | ~ 2.55 | t | 2H |

| -CH₂-O (ethyl) | ~ 4.10 | t | 2H |

| -O-CH₃ (methyl) | ~ 3.65 | s | 3H |

| -NH- (piperazine) | ~ 1.90 | br s | 1H |

| -NH- (carbamate) | ~ 5.00 | br s | 1H |

Predicted in CDCl₃. Chemical shifts are estimations based on analogous compounds.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is expected to be the most downfield signal. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carbamate) | ~ 157.0 |

| C-2', C-6' | ~ 46.0 |

| C-3', C-5' | ~ 54.5 |

| -CH₂-N (ethyl) | ~ 58.0 |

| -CH₂-O (ethyl) | ~ 63.0 |

| -O-CH₃ (methyl) | ~ 52.0 |

Predicted in CDCl₃. Chemical shifts are estimations based on analogous compounds.

To confirm the predicted assignments and establish the connectivity of the molecule, a series of 2D NMR experiments would be essential. sdsu.eduyoutube.compressbooks.pub

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. sdsu.edu Expected correlations would be observed between the adjacent methylene (B1212753) groups of the ethyl bridge (-CH₂-N and -CH₂-O) and between the geminal and vicinal protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. pressbooks.pub It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the proton signal at ~2.55 ppm to the ethyl -CH₂-N carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. youtube.com Key expected HMBC correlations would include:

The protons of the methyl group (-O-CH₃) to the carbamate carbonyl carbon (C=O).

The protons of the ethyl -CH₂-O group to the carbamate carbonyl carbon (C=O).

The protons of the ethyl -CH₂-N group to the piperazine carbons (C-2' and C-6').

The piperazine ring is known to undergo rapid chair-to-chair conformational inversion at room temperature, which can lead to broadened NMR signals for the ring protons. nih.gov By lowering the temperature, this inversion can be slowed down, potentially resolving the broad signals into distinct axial and equatorial proton signals. This would allow for a more detailed analysis of the preferred conformation of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the structural components of the molecule.

High-resolution mass spectrometry would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the elemental formula.

| Parameter | Value |

| Molecular Formula | C₈H₁₇N₃O₂ |

| Monoisotopic Mass | 187.1321 g/mol |

| Predicted [M+H]⁺ | 188.1399 |

Data calculated from the molecular formula. epa.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For This compound , key fragmentation pathways would likely involve the cleavage of the piperazine ring and the ethyl carbamate side chain. xml-journal.netresearchgate.netoup.com

A plausible fragmentation pathway would involve the initial cleavage of the piperazine ring, which is a common fragmentation pattern for such derivatives. xml-journal.netresearchgate.net Another likely fragmentation would be the loss of the methyl carbamate moiety.

Predicted Major Fragments in MS/MS:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 113.1073 | [C₆H₁₃N₂]⁺ | Loss of the methyl carbamate group |

| 85.0655 | [C₄H₉N₂]⁺ | Cleavage of the ethyl side chain from the piperazine ring |

| 70.0651 | [C₄H₈N]⁺ | Fragmentation of the piperazine ring |

| 56.0498 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring |

Fragmentation patterns are predicted based on the general principles of mass spectrometry and known fragmentation of piperazine and carbamate compounds. xml-journal.netresearchgate.netoup.comnih.govchemguide.co.uk

Ionization Techniques for Carbamate Derivatives

The mass spectrometric analysis of carbamate derivatives, including this compound, relies on soft ionization techniques that preserve the molecular structure during the transition into the gas phase. Unlike hard ionization methods like Electron Impact (EI), which cause extensive fragmentation, soft ionization is crucial for determining the molecular weight of intact molecules. emory.eduyoutube.com

Electrospray Ionization (ESI) is a predominant technique for the analysis of polar and thermally labile compounds such as carbamates. enovatia.comuvic.ca In ESI, a solution of the analyte is sprayed from a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺). enovatia.comuvic.ca This method is highly compatible with liquid chromatography (LC), allowing for the separation and subsequent ionization of components in a mixture. emory.edu For instance, studies on piperidine (B6355638) and piperazine carbamates have successfully employed ESI coupled with time-of-flight (ESI-TOF) mass spectrometry for high-resolution mass measurements and characterization. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful soft ionization technique. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. youtube.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules in the process. youtube.com MALDI typically produces singly charged ions and is particularly useful for analyzing large molecules, though it is also applicable to smaller organic compounds. emory.edu

Atmospheric Pressure Chemical Ionization (APCI) serves as an alternative for less polar compounds that are not efficiently ionized by ESI. enovatia.com In APCI, the sample is vaporized in a heated tube and then ionized by corona discharge in the presence of a reagent gas. uvic.ca This technique is also compatible with LC and is effective for analyzing a broad range of small molecules. chromatographyonline.com

The choice of ionization technique is critical and depends on the analyte's properties. For a compound like this compound, which possesses polar functional groups, ESI is generally the most suitable method for obtaining the molecular ion peak with minimal fragmentation. uvic.canih.gov

| Ionization Technique | Principle | Typical Ions Formed | Suitability for Carbamates |

| Electrospray Ionization (ESI) | Ionization from charged droplets by solvent evaporation. enovatia.com | [M+H]⁺, [M+Na]⁺ | High, especially for polar carbamates. nih.gov |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser energy absorbed by a matrix transfers charge to the analyte. youtube.com | [M+H]⁺, [M+K]⁺ | High, suitable for a range of molecular weights. |

| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent vapor, which then ionizes the analyte via proton transfer. uvic.ca | [M+H]⁺ | Moderate, suitable for less polar carbamates. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure of a compound. researchgate.net They probe the vibrational modes of molecules, which are specific to the types of chemical bonds and their arrangement within the molecule. nih.gov

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its constituent functional groups. The analysis of these bands allows for the confirmation of the molecular structure. The carbamate group, piperazine ring, and ethyl chain each have distinct vibrational signatures. researchgate.netscilit.com

The N-H stretching vibrations typically appear in the 3500–3300 cm⁻¹ region. researchgate.net The carbonyl (C=O) stretching vibration of the carbamate group is a strong, prominent band in the IR spectrum, usually found between 1720 and 1680 cm⁻¹. rsc.org The C-N and C-O stretching vibrations of the carbamate moiety also produce characteristic bands in the fingerprint region (1400–1000 cm⁻¹). researchgate.netrsc.org The piperazine ring exhibits C-H stretching, N-H bending, and C-N stretching vibrations. mdpi.com

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from related carbamate and piperazine compounds. researchgate.netrsc.orgmdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H (Piperazine & Carbamate) | Stretching | 3500 - 3300 | Medium-Variable |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium-Strong |

| C=O (Carbamate) | Stretching | 1720 - 1680 | Strong |

| N-H (Carbamate) | Bending | 1620 - 1580 | Medium |

| C-N (Carbamate/Piperazine) | Stretching | 1350 - 1200 | Medium-Strong |

| C-O (Carbamate) | Stretching | 1250 - 1000 | Strong |

Conformational Fingerprinting through Vibrational Spectra

Vibrational spectroscopy is highly sensitive to the local environment and conformation of a molecule. nih.gov Subtle changes in bond angles and dihedral angles, which define the molecular conformation, result in shifts in the vibrational frequencies. This sensitivity allows IR and Raman spectra to serve as a "conformational fingerprint."

For carbamates, the amide resonance within the O=C-N linkage can lead to the existence of different rotational isomers (rotamers). nih.gov The vibrational frequencies of the C=O and N-H modes are particularly sensitive to these conformational changes and to the presence of intramolecular or intermolecular hydrogen bonds. nih.gov For example, a study combining IR spectroscopy with Density Functional Theory (DFT) calculations on carbamate monomers demonstrated that the νNH vibrational frequency is a critical indicator of conformation and hydrogen bonding. nih.gov

Similarly, the piperazine ring can adopt different conformations, such as chair or boat forms. Raman spectroscopy, in conjunction with theoretical calculations, has been used to determine the predominant conformation of substituted piperidine carbamates in solution. nih.govdoi.org By comparing experimental spectra with spectra calculated for different possible conformers, the most stable conformation can be identified. doi.org Therefore, a detailed analysis of the vibrational spectra of this compound can provide valuable insights into its preferred three-dimensional structure in different physical states.

X-ray Crystallography

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of a molecule. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure Determination

To perform a single-crystal X-ray diffraction experiment, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. wikipedia.org The crystal lattice diffracts the X-rays into a unique pattern of spots of varying intensities. wikipedia.org

By systematically rotating the crystal and measuring the intensity and position of each diffracted beam, a complete dataset is collected. wikipedia.org This diffraction data is then processed using computational methods, often employing direct methods, to solve the phase problem and generate an electron density map of the unit cell. From this map, the positions of individual atoms can be determined with high precision. The resulting structural model is then refined to achieve the best possible fit with the experimental data. wikipedia.org

For this compound, a successful single-crystal X-ray analysis would yield its absolute structure, confirming the connectivity of all atoms and revealing precise bond lengths and angles for the carbamate group, the ethyl linker, and the piperazine ring. It would also establish the conformation of the piperazine ring (e.g., chair) and the rotational state around the various single bonds in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. researchgate.net

In the case of this compound, the presence of hydrogen bond donors (the N-H groups of the piperazine and carbamate) and acceptors (the carbonyl oxygen and piperazine nitrogen) suggests that hydrogen bonding plays a crucial role in its crystal packing. Analysis of crystal structures of related piperazine derivatives often reveals extensive hydrogen bonding networks. nih.govresearchgate.net For example, N-H···O and N-H···N intermolecular hydrogen bonds can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. researchgate.net The crystal structure of 2-methylpiperidinium 2-methylpiperidine-N-carboxylate, a related carbamate salt, shows clear hydrogen bonding between the carbamate and ammonium (B1175870) groups. doi.org A detailed analysis of these interactions is essential for understanding the physical properties of the solid material, such as its melting point, solubility, and stability.

| Interaction Type | Potential Donor/Acceptor Groups in the Molecule | Likely Role in Crystal Packing |

| Hydrogen Bonding | Donor: N-H (carbamate, piperazine)Acceptor: C=O, N (piperazine) | Formation of chains, sheets, or 3D networks, dictating the primary packing motif. researchgate.net |

| van der Waals Forces | Aliphatic C-H groups | General space-filling and stabilization of the overall crystal lattice. |

| Dipole-Dipole Interactions | Polar carbamate group (C=O) | Contribution to lattice energy and orientation of molecules within the crystal. |

Conformational Preferences in the Solid State

Following extensive searches of chemical and crystallographic literature, no specific experimental data from single-crystal X-ray diffraction studies for "this compound" has been found in the public domain. Consequently, a detailed analysis of its solid-state conformational preferences, including specific bond lengths, bond angles, torsion angles, and intermolecular interactions, cannot be provided at this time.

In many crystalline structures of piperazine derivatives and compounds containing carbamate moieties, hydrogen bonding plays a crucial role in stabilizing the crystal packing. researchgate.netresearchgate.net For "this compound," it is anticipated that the secondary amine in the piperazine ring and the N-H group of the carbamate would act as hydrogen bond donors. The carbonyl oxygen of the carbamate and the tertiary nitrogen atoms of the piperazine ring would likely serve as hydrogen bond acceptors. researchgate.netresearchgate.net These interactions would lead to the formation of a complex three-dimensional network, influencing the ultimate conformation of the molecule in the solid state.

However, without experimental data, any discussion of specific dihedral angles between the piperazine ring and the ethylcarbamate side chain, precise intermolecular contact distances, or the presence of specific hydrogen-bonding motifs remains speculative. The generation of a data table with crystallographic parameters is therefore not possible.

Further research involving the synthesis and single-crystal X-ray diffraction analysis of "this compound" is required to elucidate its precise solid-state structure and conformational preferences.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic signatures.

The structure of Methyl 2-(piperazin-1-yl)ethylcarbamate features several rotatable single bonds and a piperazine (B1678402) ring, which can adopt different conformations (e.g., chair, boat). This flexibility results in a complex conformational energy landscape with numerous local minima. Geometry optimization using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), is essential to locate the most stable conformer (the global minimum) and other low-energy structures. mdpi.comresearchgate.net

Table 1: Representative Conformational Analysis Data for a Piperazine Derivative This table provides illustrative data based on typical DFT calculations for flexible molecules containing a piperazine ring.

| Conformer | Relative Energy (kcal/mol) | Piperazine Conformation | Key Dihedral Angle (°) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | Chair | 178.5 |

| 2 | 1.25 | Chair | -65.2 |

| 3 | 5.80 | Twist-Boat | 75.4 |

The electronic properties of a molecule are key to its reactivity. DFT calculations provide detailed information on the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that primarily dictate a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.comnih.gov For molecules containing piperazine and carbamate (B1207046) groups, the HOMO is often localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring, while the LUMO may be distributed across the carbamate moiety or other parts of the molecule. researchgate.netmaterialsciencejournal.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. mdpi.com It is used to predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For this compound, negative potential is expected around the oxygen atoms of the carbamate group and the nitrogen atoms, while positive potential would be concentrated around the hydrogen atoms, particularly the N-H proton of the piperazine ring. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties (Illustrative) This table shows typical values obtained from DFT calculations for carbamate and piperazine-containing compounds.

| Parameter | Value (eV) | Description |

|---|---|---|

| E_HOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.7 | Indicates high kinetic stability |

DFT calculations are highly effective in predicting spectroscopic data, which aids in the characterization of the molecule and the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). This allows for the prediction of ¹H and ¹³C NMR spectra. mdpi.comresearchgate.net By comparing calculated shifts for different conformers with experimental data, it is possible to determine the dominant conformation in solution. For this compound, calculations would predict distinct signals for the protons and carbons of the piperazine ring, the ethyl linker, and the methylcarbamate group. mdpi.comnih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. materialsciencejournal.orgresearchgate.net This allows for the precise assignment of vibrational modes, such as the N-H stretches of the piperazine, C-H stretches of the alkyl groups, and the characteristic C=O stretch of the carbamate group. materialsciencejournal.orgmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λ_max) in its UV-Vis spectrum. mdpi.comnih.gov The calculations can identify the nature of these transitions, such as n→π* or π→π*, and how they are affected by the solvent environment. materialsciencejournal.orgresearchgate.net For this compound, transitions would likely involve the non-bonding electrons on the nitrogen and oxygen atoms and the π-system of the carbonyl group.

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative Example for a related compound) Comparison based on typical results from DFT calculations.

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch (Piperazine) | 3350 | 3345 | Stretching of secondary amine |

| C-H Stretch (Aliphatic) | 2950-2850 | 2945-2840 | Stretching of CH₂ and CH₃ groups |

| C=O Stretch (Carbamate) | 1710 | 1705 | Carbonyl stretching |

| C-N Stretch | 1255 | 1250 | Stretching of piperazine and carbamate C-N bonds |

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

A plausible synthetic route to this compound involves the reaction of 1-(2-aminoethyl)piperazine (B7761512) with a methylating agent for the carbamate group, such as methyl chloroformate. DFT can be used to model the entire reaction pathway for such a synthesis. mdpi.com

This involves:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and final products.

Transition State (TS) Searching: Locating the geometry of the highest energy point along the reaction coordinate, known as the transition state. This is a critical step, as the TS structure reveals the geometry of the activated complex. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For the synthesis of piperazine-containing compounds, computational studies can clarify the role of catalysts, solvents, and competing reaction pathways, such as double alkylation. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide deep insights into its behavior in a solution, which is crucial for understanding its chemical reactivity and interactions.

The conformational landscape of this compound is primarily dictated by the piperazine ring and the rotatable bonds of its ethylcarbamate substituent.

Piperazine Ring Conformation: Like other saturated heterocyclic compounds, the piperazine ring is not planar. It predominantly adopts a chair conformation to minimize steric and torsional strain. nih.gov However, it can undergo ring inversion, or "flipping," between two chair conformers. This process has an associated energy barrier. nih.govbeilstein-journals.org

Rotational Barriers: The molecule possesses several key rotatable bonds that contribute to its conformational diversity:

The C-N amide bond of the carbamate group exhibits a partial double-bond character, which restricts free rotation. This hindered rotation can lead to the existence of distinct rotamers (rotational isomers), which can be observed and quantified using techniques like temperature-dependent NMR spectroscopy. nih.govrsc.org

Rotation around the various C-C and C-N single bonds in the ethyl chain allows the substituent to adopt numerous spatial orientations relative to the piperazine ring.

Studies on N-acylated piperazines have determined the activation energy barriers (ΔG‡) for both amide bond rotation and piperazine ring inversion. nih.gov While specific values for the title compound are not available, the data from analogous structures provide a reasonable estimate of the energetic landscape. For many N-benzoylated piperazines, the energy barrier for amide rotation is often higher than that for ring inversion. nih.gov

Table 1: Representative Activation Energy Barriers in N-Acylpiperazine Derivatives This table presents typical energy barriers found in related compounds to illustrate the conformational dynamics expected for this compound.

| Conformational Process | Typical Activation Energy (ΔG‡) Range (kJ/mol) | Investigative Method |

|---|---|---|

| Amide Bond Rotation | 60 - 80 | Dynamic NMR Spectroscopy nih.gov |

| Piperazine Ring Inversion | 56 - 70 | Dynamic NMR Spectroscopy nih.govbeilstein-journals.org |

For this compound, the interplay of these rotational and inversional dynamics results in a complex equilibrium of conformers in solution. The specific populations of these conformers would be influenced by the solvent environment and temperature.

The interactions between this compound and solvent molecules are critical in determining its solubility, stability, and reactivity. MD simulations are well-suited to explore these phenomena at a molecular level.

Hydrogen Bonding: The molecule has multiple sites capable of forming hydrogen bonds. The secondary amine (N-H) in the piperazine ring and the N-H group of the carbamate can act as hydrogen bond donors. The carbonyl oxygen (C=O) of the carbamate and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. In protic solvents like water, these groups would be expected to form a dynamic network of hydrogen bonds with the surrounding solvent molecules.

Solvation Shell Structure: MD simulations can reveal the structure of the solvation shell around the molecule. It is anticipated that polar solvent molecules would preferentially orient themselves around the hydrophilic piperazine and carbamate moieties. The ethyl group provides a region of lower polarity.

Force Field Development: Accurate MD simulations rely on precise force field parameters. For novel or less common molecules, these parameters may need to be derived using quantum mechanics (QM) calculations. Studies on piperazine-based systems for CO2 capture have demonstrated the necessity of QM calculations to obtain accurate charge distributions for piperazine, protonated piperazine, and piperazine carbamate species, which are then used in MD simulations to study their behavior in aqueous solutions. nih.govresearchgate.net These simulations highlight the importance of piperazine carbamates in various chemical processes. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties and reactivity. A QSPR model is a mathematical equation that relates calculated molecular descriptors to an observed property.

For this compound, QSPR models could be developed to predict a range of intrinsic properties without the need for experimental measurement. While specific QSPR models for this compound are not published, the principles can be understood from studies on related piperazine derivatives. nih.govnih.gov

Molecular Descriptors: A wide array of descriptors can be calculated for a molecule, falling into several categories:

Constitutional: Simple counts of atoms, bonds, molecular weight.

Topological: Descriptors based on the 2D graph of the molecule, describing its size, shape, and branching.

Geometrical: 3D descriptors such as molecular surface area and volume.

Quantum Chemical: Properties derived from QM calculations, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. nih.gov These are particularly important for predicting chemical reactivity.

Predicting Intrinsic Properties and Reactivity:

Reactivity: Descriptors like HOMO and LUMO energies are fundamental in predicting a molecule's reactivity. A high HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater tendency to accept electrons (electrophilicity). The distribution of electrostatic potential on the molecular surface can predict sites susceptible to nucleophilic or electrophilic attack. Quantum chemical studies on the nitrosation of piperazine, for example, use these principles to investigate reaction mechanisms. nih.gov

Physicochemical Properties: Properties like boiling point, viscosity, and solubility can be predicted using topological and geometrical descriptors. For instance, the polar surface area (PSA) is often correlated with a molecule's ability to permeate biological membranes.

Table 2: Examples of QSPR Descriptors and Their Relevance to Chemical Properties This table illustrates the types of descriptors that would be used in a QSPR model for this compound.

| Descriptor Type | Example Descriptor | Predicted Property/Relevance |

|---|---|---|

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability, chemical reactivity. nih.gov |

| Quantum Chemical | Dipole Moment | Molecular polarity, intermolecular interactions. nih.gov |

| Geometrical | Polar Surface Area (PSA) | Solubility, transport properties. |

| Topological | Wiener Index | Boiling point, viscosity. |

| Quantum Chemical | Calculated pKa | Acidity/basicity, species distribution in solution. wur.nl |

By developing a QSPR model using a training set of related molecules, it would be possible to make reliable predictions for the intrinsic properties and reactivity of this compound.

Role As a Versatile Synthetic Intermediate and Building Block

Methyl 2-(piperazin-1-yl)ethylcarbamate as a Chemical Synthon

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a practical and efficient synthon for the introduction of a piperazinylethylcarbamate fragment. The distinct reactivity of its different components—the secondary amine of the piperazine (B1678402) ring and the methyl carbamate (B1207046) group—allows for selective chemical transformations, making it a predictable and reliable component in multistep syntheses.

Introduction of Piperazine and Carbamate Functionalities into Complex Molecules

The primary utility of this compound lies in its ability to simultaneously introduce both a piperazine ring and a carbamate group into a target molecule. The piperazine ring is a common motif in many biologically active compounds, often contributing to improved pharmacokinetic properties such as solubility and bioavailability. eurekaselect.comnih.gov The secondary amine of the piperazine in this compound provides a nucleophilic handle for a variety of chemical reactions, including alkylation, acylation, and reductive amination. This allows for the straightforward attachment of this building block to a larger molecular scaffold.

For instance, in the synthesis of novel therapeutic agents, the piperazine nitrogen can be reacted with an electrophilic partner, such as an alkyl halide or an activated carboxylic acid, to form a new carbon-nitrogen or amide bond, respectively. This strategy has been employed in the development of a range of compounds, from enzyme inhibitors to receptor modulators. nih.gov

The carbamate functionality, on the other hand, offers several advantages in molecular design. Carbamates are recognized as stable isosteres of amide bonds and can act as hydrogen bond donors and acceptors, influencing the conformational preferences of a molecule and its interactions with biological targets. google.com The methyl carbamate group in this synthon can be retained in the final molecule to impart specific physicochemical properties or it can be designed to be a cleavable linker in prodrug strategies.

Precursor for Scaffold Diverse Libraries

The structure of this compound is inherently suited for the generation of diverse chemical libraries, a cornerstone of modern drug discovery. The secondary amine on the piperazine ring serves as a key point for diversification. A common synthetic strategy involves the reaction of this compound with a library of diverse building blocks, such as various aldehydes in reductive amination protocols or a range of acid chlorides in acylation reactions. This approach allows for the rapid and efficient generation of a multitude of new chemical entities, each with a unique substituent on the piperazine ring, while maintaining the core piperazinylethylcarbamate scaffold.

This strategy is particularly valuable in lead optimization campaigns, where systematic modifications to a lead compound are made to improve its potency, selectivity, or pharmacokinetic profile. The ability to readily introduce a wide variety of functional groups via the piperazine nitrogen makes this compound a powerful tool for exploring structure-activity relationships (SAR).

Strategies for Molecular Design and Scaffold Diversification

The rational design of new molecules with desired properties is a central theme in medicinal chemistry. This compound provides a versatile platform for the implementation of various molecular design strategies, enabling the construction of novel and diverse molecular scaffolds.

Designing Piperazine-Based Scaffolds for Chemical Exploration

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its ability to interact with a wide range of biological targets. eurekaselect.comnih.gov When designing new molecules, the piperazine moiety of this compound can be utilized in several ways:

As a Linker: The piperazine ring can act as a flexible or rigid linker connecting two or more pharmacophoric elements. The inherent chair conformation of the piperazine ring can influence the spatial orientation of the attached substituents, which can be critical for optimal binding to a biological target.

As a Pharmacophore: In many cases, the piperazine ring itself is a key component of the pharmacophore, directly participating in interactions with the target protein. The nitrogen atoms of the piperazine can act as hydrogen bond acceptors or can be protonated at physiological pH, allowing for ionic interactions. nih.gov

As a Solubilizing Group: The basic nature of the piperazine ring can be exploited to improve the aqueous solubility of a drug candidate, which is a crucial factor for oral bioavailability.

By strategically derivatizing the secondary amine of this compound, chemists can explore different regions of chemical space and fine-tune the properties of the resulting molecules.

Utility of Carbamate Linkages in Constructing Molecular Architectures

The carbamate linkage within this compound also plays a significant role in molecular design. Compared to ester linkages, carbamates generally exhibit greater metabolic stability, which can lead to improved in vivo half-life of a drug candidate. The electronic and conformational properties of the carbamate group can also be leveraged in the design of new molecular architectures.

The carbamate N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can be crucial for the binding of a molecule to its biological target. Furthermore, the planarity of the carbamate group can introduce a degree of rigidity into a molecule, which can be advantageous for optimizing binding affinity by reducing the entropic penalty upon binding. google.com

In some advanced applications, the carbamate functionality can be designed as a latent reactive group. For example, under specific conditions, it could be part of a self-immolative linker in a drug delivery system, releasing the active payload at the target site.

Derivatization and Functionalization Strategies

Functionalization of the Piperazine (B1678402) Ring

The piperazine ring, with its two nitrogen atoms, is a key locus for introducing structural diversity. The secondary amine (N-4 position) is particularly amenable to a variety of chemical transformations.

N-Alkylation and N-Arylation Strategies

The secondary amine of the piperazine ring in methyl 2-(piperazin-1-yl)ethylcarbamate is a nucleophilic center that readily undergoes N-alkylation and N-arylation reactions. These modifications are fundamental in medicinal chemistry for exploring the structure-activity relationships of piperazine-containing compounds. nih.gov

N-Alkylation is commonly achieved by reacting the parent compound with an appropriate alkyl halide (e.g., alkyl chloride or bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdpi.comresearchgate.net The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include potassium carbonate and triethylamine. The reaction conditions can be tailored based on the reactivity of the alkylating agent. For instance, the synthesis of N-alkylpiperazines has been reported via the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net

N-Arylation introduces an aromatic or heteroaromatic ring at the N-4 position of the piperazine. A prominent method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the piperazine with an aryl halide or triflate. wikipedia.orgrsc.org The versatility of the Buchwald-Hartwig reaction allows for the introduction of a wide array of substituted and unsubstituted aryl groups, significantly expanding the chemical space of accessible derivatives. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | N-Alkyl-4-(2-(methoxycarbonylamino)ethyl)piperazine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate (Ar-X), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base (e.g., NaOtBu) | N-Aryl-4-(2-(methoxycarbonylamino)ethyl)piperazine |

Table 1: General Strategies for N-Alkylation and N-Arylation of this compound.

Acylation and Sulfonylation at Piperazine Nitrogens

The nucleophilic character of the piperazine nitrogen also allows for acylation and sulfonylation reactions, leading to the formation of amide and sulfonamide linkages, respectively.

Acylation is typically performed using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction introduces an acyl group onto the piperazine nitrogen, forming a stable amide bond. The synthesis of various piperazinyl amides has been documented, highlighting the utility of this transformation in creating diverse molecular architectures. diva-portal.org For example, the reaction of a piperazine derivative with an acyl chloride can proceed efficiently to yield the corresponding N-acylpiperazine. diva-portal.org

Sulfonylation involves the reaction of the piperazine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This results in the formation of a sulfonamide, a functional group prevalent in many biologically active molecules. The synthesis of N-sulfonylated piperazine derivatives is a common strategy in drug discovery. For instance, N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide has been synthesized through the sulfonylation of a piperazine intermediate. google.com

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Acyl group (R-C=O) |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonyl group (R-SO₂) |

Table 2: Acylation and Sulfonylation at the Piperazine Nitrogen.

Modification of the Carbamate (B1207046) Moiety

The carbamate functional group in this compound provides additional opportunities for derivatization, both at the ester and the nitrogen atom.

Alterations to the Methyl Ester Group

The methyl ester of the carbamate can be modified through several chemical transformations. Transesterification is a key reaction in this context, allowing for the exchange of the methyl group with other alkyl or aryl groups. rsc.org This is typically achieved by reacting the methyl carbamate with an excess of another alcohol in the presence of a suitable catalyst. google.comchemsynthesis.com The kinetic profile of such reactions can be influenced by the structure of the alcohol and the reaction conditions. rsc.org

Alternatively, the methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be re-esterified with a different alcohol using standard esterification methods, such as Fischer esterification or coupling with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). A patent describes the hydrolysis of an ethyl ester to a carboxylic acid using lithium hydroxide (B78521). google.com

Functionalization at the Carbamate Nitrogen

The nitrogen atom of the carbamate group is generally less nucleophilic than the piperazine nitrogens due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, it can still undergo certain functionalization reactions, such as N-alkylation. The synthesis of N-alkyl carbamates can be achieved through a one-pot, three-component coupling of a primary amine, carbon dioxide, and an alkyl halide. nih.gov It has been noted that the reaction of carbamate salts with alkyl halides can be challenging due to the lower nucleophilicity of the carbamate anion compared to the corresponding amine. nih.gov

Introduction of Diverse Chemical Tags and Linkers

The versatile scaffold of this compound makes it a suitable platform for the attachment of various chemical tags and linkers, which is particularly valuable in the fields of chemical biology and drug delivery.

The piperazine moiety can serve as a linker to attach bioactive molecules. For instance, piperazine-containing linkers are utilized in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins. rsc.orgmedchemexpress.comnih.govexplorationpub.com The piperazine ring in these linkers can enhance solubility and provide a rigid scaffold. rsc.orgexplorationpub.com

Furthermore, the secondary amine of the piperazine provides a convenient handle for the introduction of reporter groups such as fluorescent tags. Fluorescent dyes like fluorescein (B123965) and naphthalimide derivatives have been conjugated to piperazine-containing molecules for use in bioimaging and as chemosensors. rsc.orgnih.govmdpi.com For example, fluorescein-core piperazine has been developed as a fluorescent labeling reagent. rsc.org Similarly, naphthalimide-piperazine derivatives have been shown to act as fluorescent switches. mdpi.com

Biotinylation , the attachment of a biotin (B1667282) molecule, is another common modification used to facilitate the detection and purification of biomolecules. The synthesis of biotin-labeled derivatives can be achieved by reacting the piperazine amine with an activated biotin derivative, such as N-hydroxysuccinimido biotin. doi.org

| Tag/Linker Type | Application | Example of Attached Moiety |

| PROTAC Linker | Targeted Protein Degradation | Connects a target protein binder to an E3 ligase recruiter |